VPC03090 is a small molecule compound primarily known for its role as an inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR2). This compound has garnered attention in the field of cancer research due to its potential therapeutic applications in inhibiting tumor angiogenesis, which is crucial for tumor growth and metastasis.
VPC03090 was developed through a collaborative effort involving researchers from various institutions, including the University of Texas Southwestern Medical Center. The compound is synthesized from a series of chemical reactions aimed at optimizing its efficacy and specificity as a VEGFR2 inhibitor.
VPC03090 belongs to the class of compounds known as tyrosine kinase inhibitors. These inhibitors target specific enzymes involved in signal transduction pathways that regulate cell division, survival, and migration. By inhibiting these pathways, VPC03090 aims to reduce tumor growth and spread.
The synthesis of VPC03090 involves several key steps that include the formation of the core structure through various chemical reactions. The synthetic route typically comprises:
The synthetic methodology often employs techniques such as:
VPC03090 has a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The precise molecular formula is C21H22N4O3S, indicating a diverse array of atoms that form its unique architecture.
VPC03090 participates in various chemical reactions, particularly those involving:
The reactivity profile of VPC03090 indicates its ability to selectively inhibit VEGFR2 without significantly affecting other kinases, which is crucial for minimizing off-target effects in therapeutic applications.
VPC03090 exerts its effects primarily by binding to the ATP-binding site of VEGFR2, inhibiting its phosphorylation and subsequent activation. This blockade prevents downstream signaling pathways that promote angiogenesis and tumor growth.
VPC03090 is primarily utilized in research settings focused on:
S1P signaling cascades diverge based on receptor subtypes and their G protein interactions. S1P1 activation triggers Gi-mediated PI3K/AKT and ERK pathways, enhancing cell survival and migration. Conversely, S1P2 and S1P3 often couple with G12/13 to activate Rho GTPase, influencing cytoskeletal rearrangements and barrier disruption. In cancer, dysregulated S1P production or receptor expression drives tumor progression through:
Chaperone proteins (e.g., ApoM-HDL) further modulate S1P signaling by influencing receptor localization and biased agonism [2].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7